2-(Hexyloxy)phenol

Description

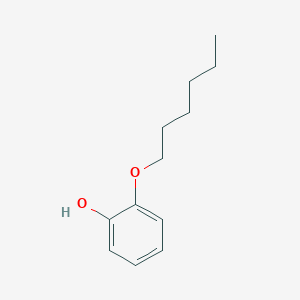

Structure

3D Structure

Properties

IUPAC Name |

2-hexoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9,13H,2-4,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAUMGJJFXKZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497131 | |

| Record name | 2-(Hexyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31189-03-4 | |

| Record name | 2-(Hexyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-(Hexyloxy)phenol

[1][2]

Executive Summary

2-(Hexyloxy)phenol (CAS: 31189-03-4), also known as 2-hexyloxyphenol or catechol monohexyl ether, is a specialized aromatic ether serving as a critical lipophilic building block in organic synthesis, materials science, and medicinal chemistry.[1][2] Unlike its methyl analog (guaiacol), the hexyl chain imparts significant hydrophobicity (LogP ~3.6), altering its partition coefficient and membrane permeability while retaining the redox-active phenolic hydroxyl group.[1][2]

This guide provides a rigorous technical profile of 2-(Hexyloxy)phenol, detailing its physicochemical properties, synthesis challenges (specifically mono-alkylation selectivity), and handling protocols.[1][2] It is designed to support researchers in utilizing this scaffold for liquid crystal design, antioxidant formulation, and drug discovery.

Molecular Identity & Structural Analysis[3]

The molecule consists of a catechol core where one hydroxyl group has been etherified with a hexyl chain. This ortho-substitution pattern introduces an intramolecular hydrogen bond between the remaining phenolic hydrogen and the ether oxygen, significantly influencing its boiling point and solubility profile compared to its para-isomer.[1][2]

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-(Hexyloxy)phenol |

| Common Synonyms | Catechol monohexyl ether; 1-Hydroxy-2-hexyloxybenzene |

| CAS Number | 31189-03-4 |

| Molecular Formula | C₁₂H₁₈O₂ |

| SMILES | CCCCCCOC1=CC=CC=C1O |

| InChI Key | WTAUMGJJFXKZLQ-UHFFFAOYSA-N |

Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The following data aggregates experimental values where available and high-confidence predicted models (ACD/Labs, EPISuite) for gaps in literature, specifically for the ortho isomer.

Table 2: Physical & Chemical Specifications

| Property | Value | Source/Note |

| Molecular Weight | 194.27 g/mol | Calculated |

| Physical State | Liquid or Low-Melting Solid | Ortho-effect lowers MP vs para-isomer (MP 45°C) |

| Boiling Point | ~280–285 °C (760 mmHg) | Extrapolated from 2-ethoxyphenol (216°C) |

| Boiling Point (Reduced) | ~135–140 °C (10 mmHg) | Estimated for vacuum distillation |

| Density | 0.98 – 1.02 g/cm³ | Predicted |

| LogP (Octanol/Water) | 3.60 ± 0.3 | High Lipophilicity (Guaiacol LogP = 1.[1][2][3][4]32) |

| pKa (Phenolic OH) | 9.85 ± 0.20 | Comparable to catechol |

| H-Bond Donors | 1 | Phenolic OH |

| H-Bond Acceptors | 2 | Phenolic O, Ether O |

| Refractive Index | 1.515 (Predicted) |

expert Insight: The "Ortho" Effect

The proximity of the hexyloxy group to the hydroxyl group facilitates intramolecular hydrogen bonding . This reduces the molecule's ability to form intermolecular hydrogen bonds, typically resulting in:

-

Lower Melting Point: The crystal lattice energy is disrupted compared to the para-isomer.[2]

-

Increased Volatility: Lower boiling point than expected for its molecular weight.[2]

-

Enhanced Permeability: The "masked" polarity allows for better passive transport across lipid bilayers in biological assays.

Synthesis & Experimental Protocols

Core Challenge: Mono-Alkylation Selectivity

The primary challenge in synthesizing 2-(Hexyloxy)phenol from catechol is preventing double alkylation (formation of 1,2-dihexyloxybenzene).[1][2] The protocol below utilizes a stoichiometric excess of catechol and controlled base addition to maximize the yield of the mono-ether.

Protocol: Selective Mono-Alkylation of Catechol[1][2]

Reagents:

-

Catechol (1,2-dihydroxybenzene): 1.5 equivalents (Excess to favor mono-product)[1][2]

-

Potassium Carbonate (K₂CO₃): 1.0 equivalent (Anhydrous)[1][2]

Workflow:

-

Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Catechol (16.5 g, 150 mmol) in Acetone (200 mL) .

-

Base Addition: Add Potassium Carbonate (13.8 g, 100 mmol) . Stir at room temperature for 15 minutes to allow partial deprotonation. Note: The solution may darken due to trace oxidation; maintain an inert atmosphere (N₂ or Ar) if high purity is critical.[1][2]

-

Alkylation: Add 1-Bromohexane (16.5 g, 100 mmol) dropwise over 30 minutes.

-

Reflux: Heat the mixture to reflux (approx. 56°C for acetone) and stir vigorously for 12–18 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The mono-ether will appear as a spot between the starting catechol (polar, low Rf) and the di-ether (non-polar, high Rf).[1][2]

-

Workup:

-

Cool the mixture and filter off the solid K₂CO₃/KBr salts.

-

Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone.

-

Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M HCl (50 mL) to neutralize residual phenolate.

-

Wash with water (2 x 50 mL) and Brine (50 mL). Dry over anhydrous Na₂SO₄.[2]

-

-

Purification (Critical):

-

The crude oil contains unreacted catechol, the desired mono-ether, and trace di-ether.[1][2]

-

Distillation: High-vacuum distillation is effective.[2] Catechol sublimes/distills first.[2] 2-(Hexyloxy)phenol distills at ~135–140°C (10 mmHg).[1][2]

-

Column Chromatography: If distillation is not feasible, use silica gel. Elute with Hexane -> 5% EtOAc/Hexane to remove di-ether, then 15-20% EtOAc/Hexane to collect the product.[1][2]

-

Reaction Scheme Visualization

Caption: Stoichiometric control pathway for selective mono-alkylation of catechol.

Applications & Solubility Profile

Solubility & Formulation

Due to the hexyl chain, 2-(Hexyloxy)phenol exhibits poor water solubility but excellent solubility in organic solvents.[1][2]

-

Alcohols (Ethanol, Methanol): Soluble[1]

-

Chlorinated Solvents (DCM, Chloroform): Very Soluble[1]

-

Lipids/Oils: Soluble (Suitable for oil-based formulations)[1][2]

Key Applications

-

Liquid Crystal Mesogens: The hexyloxy tail provides the necessary flexibility and anisotropy for calamitic liquid crystals. The free hydroxyl group allows for further functionalization (e.g., esterification with benzoic acids) to create rod-like molecules.[1][2]

-

Antioxidant Stabilizers: Similar to BHA/BHT, the hindered phenol moiety can scavenge free radicals. The hexyl chain improves compatibility with polymers and fuels compared to shorter-chain analogs.[2]

-

Pharmaceutical Intermediate: Used as a scaffold for designing non-steroidal androgen receptor antagonists and specific enzyme inhibitors where a lipophilic pocket needs to be filled.

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited compared to phenol, it should be handled with standard precautions for alkyl phenols.

-

GHS Classification:

-

Handling: Wear nitrile gloves and safety goggles. Use in a fume hood to avoid inhalation of vapors, especially during heating.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen) if possible, as phenols can oxidize (darken) over time upon exposure to air and light.

References

Sources

- 1. CAS 2725-22-6: 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazi… [cymitquimica.com]

- 2. 2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine | C27H27N3O2 | CID 4992761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:3839-35-8 | Benzenesulfonic acid,4-methyl-, hexyl ester | Chemsrc [chemsrc.com]

- 4. sodium pyrocatecholate | CAS#:34789-97-4 | Chemsrc [chemsrc.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-(Hexyloxy)phenol | C12H18O2 | CID 12413716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: 2-(Hexyloxy)phenol – Physicochemical Profile & Synthetic Methodology

Executive Summary

2-(Hexyloxy)phenol , also known as Catechol monohexyl ether , is a specialized lipophilic phenolic ether used primarily as an intermediate in the synthesis of liquid crystals, pharmaceutical precursors, and advanced organic materials.[1] Distinguished by its amphiphilic structure—comprising a polar catechol core and a hydrophobic hexyl chain—it serves as a critical building block for introducing flexibility and solubility into rigid aromatic systems.

This guide provides a rigorous technical analysis of 2-(Hexyloxy)phenol, detailing its molecular parameters, validated synthetic protocols, and spectral characteristics for researchers in drug discovery and materials science.

Part 1: Chemical Identity & Structural Analysis

Molecular Specifications

The core identity of 2-(Hexyloxy)phenol is defined by the mono-alkylation of catechol (1,2-dihydroxybenzene) at the ortho position.

| Parameter | Value |

| IUPAC Name | 2-(Hexyloxy)phenol |

| CAS Registry Number | 31189-03-4 |

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol |

| SMILES | CCCCCCOC1=CC=CC=C1O |

| InChI Key | WTAUMGJJFXKZLQ-UHFFFAOYSA-N |

| Exact Mass | 194.1307 Da |

Structural Derivation

The molecular weight is derived from the atomic contributions of the carbon backbone and the oxygenated functional groups:

-

Carbon (12 atoms):

-

Hydrogen (18 atoms):

-

Oxygen (2 atoms):

-

Total MW: 194.274 g/mol

The molecule features an ortho-substitution pattern, facilitating intramolecular hydrogen bonding between the phenolic hydroxyl proton and the ether oxygen. This interaction stabilizes the molecule and lowers its boiling point relative to its para isomer (4-hexyloxyphenol) by reducing intermolecular aggregation.

Part 2: Physicochemical Profile & Drug Design Relevance

Understanding the physicochemical properties is essential for predicting bioavailability and material behavior.

| Property | Value (Experimental/Predicted) | Relevance |

| LogP (Octanol/Water) | ~3.6 – 3.9 | Highly lipophilic; crosses blood-brain barrier (BBB) readily. |

| H-Bond Donors | 1 (Phenolic OH) | Key for receptor binding and antioxidant activity. |

| H-Bond Acceptors | 2 (Ether O, Phenol O) | Participates in chelation or solvation. |

| Boiling Point | ~290–300 °C (at 760 mmHg) | High thermal stability for material processing. |

| pKa | ~9.8 – 10.2 | Weakly acidic; exists as neutral molecule at physiological pH. |

| Physical State | Colorless to pale yellow liquid/oil | Melting point is depressed by the flexible hexyl chain. |

Implications for Drug Development: With a LogP near 4 and a molecular weight under 200, 2-(Hexyloxy)phenol adheres to Lipinski’s Rule of Five , suggesting good oral bioavailability. However, its high lipophilicity requires formulation strategies (e.g., lipid-based carriers) to prevent non-specific binding in biological assays.

Part 3: Synthetic Methodology (Self-Validating Protocol)

Reaction Logic: Mono-Alkylation of Catechol

The synthesis targets the selective mono-alkylation of catechol. The challenge lies in preventing di-alkylation (formation of 1,2-dihexyloxybenzene). This is controlled by using a stoichiometric excess of catechol and a mild base.

Reaction Scheme:

Workflow Diagram

The following diagram illustrates the critical decision points in the synthesis to ensure high yield and purity.

Figure 1: Step-wise synthetic workflow for the selective mono-alkylation of catechol.

Detailed Protocol

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Catechol (11.0 g, 100 mmol) in Acetone (100 mL) .

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 13.8 g, 100 mmol) . Stir for 15 minutes under Nitrogen atmosphere to deprotonate the phenol.

-

Alkylation: Add 1-Bromohexane (8.25 g, 50 mmol) dropwise via a syringe or addition funnel over 30 minutes. Note: The alkyl halide is the limiting reagent to suppress di-alkylation.

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 18–24 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The product will appear as a spot less polar than catechol but more polar than the di-alkylated byproduct.

-

Workup:

-

Cool to room temperature.[2]

-

Filter off the solid inorganic salts (KBr, unreacted K₂CO₃).

-

Concentrate the filtrate under reduced pressure (Rotavap).

-

Dissolve the residue in Dichloromethane (DCM) and wash with water (3x) to remove unreacted catechol (water-soluble).

-

-

Purification: Purify the crude oil via silica gel column chromatography using a gradient of Hexane -> 5% EtOAc in Hexane.

-

Yield: Expected yield is 60–75% of a colorless to pale yellow oil.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR ( H NMR, 400 MHz, CDCl )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 6.80 – 6.95 ppm | Multiplet | 4H | Aromatic protons (Catechol ring) |

| 5.65 ppm | Singlet (Broad) | 1H | Phenolic -OH (Exchangeable with D₂O) |

| 4.05 ppm | Triplet ( | 2H | Ether -O-CH₂- (Alpha to oxygen) |

| 1.85 ppm | Quintet | 2H | Beta methylene -CH₂- |

| 1.30 – 1.50 ppm | Multiplet | 6H | Alkyl chain body -(CH₂)₃- |

| 0.90 ppm | Triplet | 3H | Terminal Methyl -CH₃ |

Infrared Spectroscopy (FT-IR)

-

3400–3550 cm⁻¹: Broad O-H stretch (Phenol).[3] Note: May be sharper/shifted due to intramolecular H-bonding.

-

2850–2960 cm⁻¹: Strong C-H stretches (Alkyl chain).

-

1260 cm⁻¹: C-O stretch (Aromatic ether).

-

740–750 cm⁻¹: Ortho-substituted benzene ring out-of-plane bending.

Part 5: Applications & Biological Context[6]

Materials Science: Liquid Crystals

2-(Hexyloxy)phenol is a vital intermediate in the synthesis of ferroelectric liquid crystals . The chiral derivatization of the phenolic hydroxyl group, combined with the flexible hexyl tail, allows for the engineering of mesogenic cores with specific switching times and tilt angles.

Biological Activity & Toxicology

While less studied than its para-isomer (which shows anti-melanoma activity), the ortho-isomer exhibits:

-

Antioxidant Potential: The free phenolic hydroxyl group can scavenge free radicals, similar to Guaiacol.

-

Local Anesthetic Properties: Alkoxy phenols often block voltage-gated sodium channels, providing numbing effects (analogous to Eugenol).

-

Safety Profile:

Metabolic Pathway Visualization

In biological systems, 2-(Hexyloxy)phenol undergoes Phase I and Phase II metabolism.

Figure 2: Predicted metabolic fate of 2-(Hexyloxy)phenol involving oxidation and conjugation pathways.

References

-

PubChem. (2025).[5][6] 2-(Hexyloxy)phenol Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Phenol Ethers (Williamson Synthesis). Retrieved from [Link]

-

EPA CompTox. (2025). 2-(Hexyloxy)phenol Dashboard. US Environmental Protection Agency. Retrieved from [Link]

Sources

- 1. Phenol synthesis by substitution or oxidation [organic-chemistry.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fishersci.com [fishersci.com]

- 5. 2-(Hexyloxy)phenol | C12H18O2 | CID 12413716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hexyloxyphenol | C12H18O2 | CID 29354 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocol for 2-(Hexyloxy)phenol synthesis

An Application Note and Experimental Protocol for the Synthesis of 2-(Hexyloxy)phenol

Authored by: A Senior Application Scientist

Introduction: The Significance and Synthesis of 2-(Hexyloxy)phenol

2-(Hexyloxy)phenol, a substituted catechol derivative, is a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[1] Its structure, featuring a polar phenolic group and a nonpolar hexyl chain, imparts unique solubility and reactivity characteristics. This application note provides a detailed, field-proven protocol for the synthesis of 2-(Hexyloxy)phenol via the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[2]

The Williamson ether synthesis was chosen for its reliability and straightforward execution. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a deprotonated phenol (phenoxide) acts as the nucleophile, attacking an alkyl halide.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure both successful synthesis and a thorough understanding of the underlying chemical principles.

Reaction Mechanism and Scientific Principles

The synthesis of 2-(Hexyloxy)phenol from catechol and 1-bromohexane is a classic example of the Williamson ether synthesis. The overall reaction is as follows:

Figure 1: Overall Reaction Scheme

The process can be broken down into two primary stages:

-

Deprotonation of Catechol: Catechol (1,2-dihydroxybenzene) is a weak acid. To make it a potent nucleophile, one of its phenolic protons must be removed. A moderately strong base, such as potassium carbonate (K₂CO₃), is employed. The use of K₂CO₃ is advantageous as it is a solid base that is easily removed after the reaction and is selective enough to favor mono-alkylation when stoichiometry is controlled.[5] This step generates a potassium phenoxide intermediate in situ.

-

Nucleophilic Substitution (SN2): The generated phenoxide ion then acts as a nucleophile, attacking the primary alkyl halide, 1-bromohexane.[3] The reaction follows an SN2 pathway, where the nucleophile attacks the carbon atom bearing the bromine atom, displacing the bromide ion as the leaving group.[4] This concerted step forms the desired ether linkage. To facilitate this reaction and ensure good yields, an aprotic polar solvent like N,N-dimethylformamide (DMF) is used, which effectively solvates the cation (K⁺) without solvating the nucleophile, thus enhancing its reactivity.[6][7]

A critical consideration in this synthesis is controlling the stoichiometry to favor the mono-alkylated product, 2-(Hexyloxy)phenol, over the di-alkylated side-product, 1,2-bis(hexyloxy)benzene. By using a slight excess of catechol relative to 1-bromohexane, the probability of the second hydroxyl group being alkylated is significantly reduced.

Detailed Experimental Protocol

This protocol is designed for the safe and efficient synthesis of 2-(Hexyloxy)phenol on a laboratory scale.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |

| Catechol | C₆H₆O₂ | 110.11 | 5.51 g | 0.05 | 1.0 |

| 1-Bromohexane | C₆H₁₃Br | 165.07 | 7.43 g (5.8 mL) | 0.045 | 0.9 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 6.91 g | 0.05 | 1.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | - |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ~300 mL | - | - |

| 2 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~100 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~100 mL | - | - |

| Brine (Saturated NaCl) | NaCl | 58.44 | ~100 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Thermometer or temperature probe

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glass column for chromatography

-

Silica gel (for column chromatography)

-

TLC plates and chamber

Step-by-Step Synthesis Workflow

The following diagram illustrates the complete workflow from reaction setup to product isolation and purification.

Caption: Experimental workflow for 2-(Hexyloxy)phenol synthesis.

Detailed Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Charge the flask with catechol (5.51 g), potassium carbonate (6.91 g), and N,N-dimethylformamide (100 mL).

-

Initiating the Reaction: Begin stirring the mixture and heat it to 80 °C using a heating mantle. Allow the mixture to stir at this temperature for 30 minutes to ensure the formation of the potassium phenoxide.

-

Addition of Alkyl Halide: Slowly add 1-bromohexane (5.8 mL) to the reaction mixture dropwise over 15-20 minutes. An exothermic reaction may be observed.

-

Reaction Monitoring: Maintain the reaction temperature at 80 °C and allow it to stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (catechol) is consumed.

-

Work-up: After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold water.

-

Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 100 mL).[8][9]

-

Washing: Combine the organic extracts in the separatory funnel.

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a yellow or brown oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) is typically effective for separating the desired product from the di-alkylated side-product and other impurities.[10][11]

-

Final Product: Combine the pure fractions (identified by TLC) and concentrate them under vacuum to yield 2-(Hexyloxy)phenol as a colorless to pale yellow oil.

Safety Precautions

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Catechol is toxic and a skin irritant. Avoid inhalation and skin contact.

-

1-Bromohexane is a skin and eye irritant.

-

N,N-Dimethylformamide (DMF) is a reproductive toxin and is readily absorbed through the skin. Handle with extreme care.

-

Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the laboratory.[9]

Characterization of the Final Product

The identity and purity of the synthesized 2-(Hexyloxy)phenol should be confirmed using standard analytical techniques.

-

Physical Appearance: A colorless to pale yellow oil.

-

Molecular Formula: C₁₂H₁₈O₂[1]

-

Molecular Weight: 194.27 g/mol [1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The ¹H NMR spectrum is expected to show characteristic peaks for the aromatic protons, the phenolic hydroxyl proton, and the aliphatic protons of the hexyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band for the O-H stretch of the phenol (around 3300-3500 cm⁻¹) and C-O stretching bands for the ether and phenol groups.[12]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z = 194.13.

Troubleshooting

-

Low Yield: This may result from incomplete reaction or loss of product during work-up. Ensure the reaction has gone to completion using TLC and be careful during the extraction steps. The base and solvent must be anhydrous if using NaH, though K₂CO₃ is more forgiving.

-

Formation of Di-alkylated Product: If a significant amount of 1,2-bis(hexyloxy)benzene is formed, it indicates that the stoichiometry was not optimal. Using a larger excess of catechol can help suppress this side reaction. The di-alkylated product will be less polar and should elute first during column chromatography.

-

Incomplete Reaction: If starting material remains after the recommended reaction time, the temperature may have been too low, or the reagents may be of poor quality. The reaction time can be extended, but monitor for potential decomposition.

References

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

- Google Patents. (2022). CN113929636A - A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine.

-

University of North Georgia. The Williamson Ether Synthesis. [Link]

- Google Patents. (2021). CN113429359A - Preparation method of high-purity bis-ethylhexyloxyphenol methoxyphenyl triazine.

-

University of Southern Mississippi. The Williamson Ether Synthesis. [Link]

-

University of Colorado Boulder. Experiment 06 Williamson Ether Synthesis. [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

-

University of Southern Mississippi. Experiment 12 – The Williamson Ether Synthesis. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Technical Disclosure Commons. (2022). Process for the preparation of 2-ethoxy-phenol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12413716, 2-(Hexyloxy)phenol. [Link]

-

Orbital: The Electronic Journal of Chemistry. (2025). Synthesis and Characterization of Bemotrizinol Impurities. [Link]

-

ResearchGate. (2025). (PDF) The Synthesis and Characterization of Bemotrizinol Impurities. [Link]

-

Massah, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807-1815. [Link]

- Google Patents. (2015). CA2706097C - Crystalline form of 2-(4,6-bis-biphenyl-4-yl-1,3,5-triazin-2-yl)-5-(2-ethyl-(n)-hexyloxy)phenol.

-

precisionFDA. 2-(BENZYLOXY)PHENOL. [Link]

-

Zhong, G., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(3), 1381. [Link]

-

National Institute of Standards and Technology. Phenol, 2-methoxy-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

Georganics. 2-(Allyloxy)phenol. [Link]

Sources

- 1. 2-(Hexyloxy)phenol | C12H18O2 | CID 12413716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. francis-press.com [francis-press.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. scholarship.richmond.edu [scholarship.richmond.edu]

- 7. CA2706097C - Crystalline form of 2-(4,6-bis-biphenyl-4-yl-1,3,5-triazin-2-yl)-5-(2-ethyl-(n)-hexyloxy)phenol - Google Patents [patents.google.com]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. The Williamson Ether Synthesis [cs.gordon.edu]

- 10. CN113929636A - A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine - Google Patents [patents.google.com]

- 11. periodicos.ufms.br [periodicos.ufms.br]

- 12. Phenol, 2-methoxy- [webbook.nist.gov]

Application Note: Elucidating the Fragmentation Pathways of 2-(Hexyloxy)phenol via Mass Spectrometry

Abstract

This technical guide provides a detailed examination of the mass spectrometric fragmentation of 2-(hexyloxy)phenol. As a molecule possessing both a phenolic hydroxyl group and an alkyl aryl ether linkage, its fragmentation behavior offers a compelling case study in the interplay of functional groups under various ionization conditions. This document outlines the theoretical fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, provides detailed, field-tested protocols for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and presents the expected data in a clear, structured format. The causal relationships behind experimental choices and fragmentation mechanisms are explained to provide a deeper understanding for researchers in analytical chemistry, metabolomics, and drug development.

Introduction: The Structural Significance of 2-(Hexyloxy)phenol

2-(Hexyloxy)phenol, with a molecular formula of C₁₂H₁₈O₂ and a monoisotopic mass of 194.1307 Da, belongs to the class of alkyl aryl ethers.[1] Such compounds are prevalent in various fields, from being intermediates in organic synthesis to components of natural products and potential metabolites of pharmaceutical compounds. The presence of a labile hexyloxy chain, a stable aromatic ring, and an acidic phenolic proton makes its structural elucidation by mass spectrometry a multifaceted challenge. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices.

This application note will focus on two primary ionization techniques: Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), commonly interfaced with Liquid Chromatography (LC).[2] EI, being a high-energy "hard" ionization technique, is expected to induce extensive fragmentation, providing a detailed structural fingerprint. Conversely, ESI is a "soft" ionization technique that typically yields the intact molecular ion or a protonated/deprotonated molecule, with fragmentation induced via collision-induced dissociation (CID) for structural confirmation.[3][4]

Theoretical Fragmentation Pathways

The fragmentation of 2-(hexyloxy)phenol is dictated by the relative stabilities of the resulting carbocations and radical species. The presence of the aromatic ring and the oxygen atoms significantly influences the cleavage points. The general principle is that fragmentation will favor the formation of more stable cations, such as those stabilized by resonance.[5]

Electron Ionization (EI) Fragmentation

Under EI conditions (typically 70 eV), the initial event is the ejection of an electron to form a molecular ion (M•⁺) at m/z 194. This radical cation is energetically unstable and will undergo a series of fragmentation reactions.

Key Predicted Fragmentation Pathways under EI:

-

α-Cleavage of the Ether: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers.[6][7] For 2-(hexyloxy)phenol, this would involve the loss of a pentyl radical (•C₅H₁₁) to form a resonance-stabilized ion at m/z 123 .

-

Benzylic Cleavage & Hydrogen Rearrangement (McLafferty-type): A significant fragmentation pathway for alkyl aryl ethers involves cleavage of the bond β to the aromatic ring. This leads to the formation of a stable phenoxy cation. A hydrogen rearrangement from the alkyl chain to the oxygen atom, followed by the loss of hexene (C₆H₁₂), will produce the catechol radical cation at m/z 110 . This is often a very prominent peak.

-

Cleavage of the Alkyl Chain: The straight-chain hexyl group can undergo fragmentation, leading to a series of carbocations separated by 14 Da (CH₂).[7][8] This will result in smaller fragment ions, such as those at m/z 43 (C₃H₇⁺) and m/z 57 (C₄H₉⁺), which are characteristic of alkyl chains.[8]

-

Phenolic Fragmentation: The underlying phenol structure can also fragment. Loss of a CO molecule from the catechol ion (m/z 110) can lead to an ion at m/z 82 . The base phenol structure can also lead to characteristic fragments like the cyclopentadienyl cation at m/z 65 after the loss of the hexyloxy group and CO.[9]

The following diagram illustrates the primary predicted EI fragmentation pathways.

Caption: Predicted EI fragmentation of 2-(Hexyloxy)phenol.

Electrospray Ionization (ESI) Fragmentation

ESI analysis can be performed in both positive and negative ion modes. Given the presence of the acidic phenolic proton, negative ion mode is expected to be highly sensitive.

-

Negative Ion Mode ([M-H]⁻): In negative ion mode, 2-(hexyloxy)phenol will readily deprotonate to form the [M-H]⁻ ion at m/z 193 . Collision-induced dissociation (CID) of this precursor ion is predicted to cause cleavage of the ether bond, resulting in the loss of hexene (C₆H₁₂) and formation of the phenoxide anion at m/z 109 . Further fragmentation is less likely due to the stability of this anion.

-

Positive Ion Mode ([M+H]⁺): In positive ion mode, protonation will likely occur on one of the oxygen atoms, forming the [M+H]⁺ ion at m/z 195 . CID of this ion would likely lead to the neutral loss of the hexyl group as hexene (C₆H₁₂), resulting in a protonated catechol at m/z 111 . Another possibility is the loss of a water molecule to form an ion at m/z 177 .

The diagram below outlines the expected fragmentation in both ESI modes.

Caption: Predicted ESI fragmentation pathways.

Experimental Protocols

The following protocols are designed to be self-validating, with suggested quality control measures. These are starting points and may require optimization based on the specific instrumentation used.

GC-MS Analysis Protocol

This protocol is suitable for the analysis of 2-(hexyloxy)phenol, particularly for obtaining a detailed fragmentation pattern for structural confirmation. Phenolic compounds can be challenging for GC analysis, and derivatization is often employed.[10][11] This protocol includes an optional derivatization step.

3.1.1. Sample Preparation and Derivatization (Optional but Recommended)

-

Rationale: Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) masks the active hydroxyl group, improving peak shape and thermal stability.[12][13]

-

Procedure:

-

Prepare a 1 mg/mL stock solution of 2-(hexyloxy)phenol in a suitable solvent like ethyl acetate or dichloromethane.

-

Transfer 100 µL of the stock solution to a 2 mL autosampler vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine (as a catalyst).

-

Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Cool to room temperature before injection.

-

3.1.2. GC-MS Instrumentation and Parameters

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |

| Inlet Temperature | 250°C | Ensures rapid volatilization of the analyte. |

| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace analysis. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A common, robust column for a wide range of semi-volatile organic compounds.[14] |

| Oven Program | Initial: 80°C, hold 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min | A general-purpose temperature program that should provide good separation and peak shape. |

| Mass Spectrometer | ||

| Ion Source Temp. | 230°C | Standard temperature to minimize thermal degradation while ensuring efficient ionization. |

| Quadrupole Temp. | 150°C | Standard temperature for good ion transmission. |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns. |

| Electron Energy | 70 eV | Standard energy for generating consistent and extensive fragmentation. |

| Mass Range | m/z 40-450 | Covers the expected molecular ion and fragment ions. |

| Solvent Delay | 3-5 minutes | Prevents the solvent peak from saturating the detector. |

LC-MS Analysis Protocol

This protocol is ideal for analyzing 2-(hexyloxy)phenol in complex matrices, especially when coupled with tandem mass spectrometry (MS/MS) for quantification.

3.2.1. Sample Preparation

-

Procedure:

-

Prepare a 1 mg/mL stock solution of 2-(hexyloxy)phenol in methanol.

-

Dilute the stock solution to a working concentration (e.g., 1 µg/mL) using a mobile phase-like composition (e.g., 50:50 acetonitrile:water).

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

3.2.2. LC-MS Instrumentation and Parameters

| Parameter | Recommended Setting | Rationale |

| Liquid Chromatograph | ||

| Column | C18, 100 mm x 2.1 mm ID, 2.6 µm particle size | A versatile reversed-phase column for retaining and separating moderately nonpolar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation in positive ion mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and ESI compatibility. |

| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. | A standard gradient to elute compounds with a range of polarities. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | A typical injection volume for modern LC-MS systems. |

| Mass Spectrometer | ||

| Ionization Mode | ESI, Negative and Positive | Analyze in both modes to capture the [M-H]⁻ and [M+H]⁺ ions. Negative mode is likely more sensitive.[4] |

| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | Typical starting voltages; optimize for maximum signal. |

| Gas Temperature | 325°C | Aids in desolvation. |

| Gas Flow | 8 L/min | Nebulizing gas flow; instrument-dependent. |

| Nebulizer Pressure | 35 psi | Assists in droplet formation. |

| Mass Range | m/z 50-500 | Covers the expected precursor ions. |

| MS/MS | For fragmentation data, perform a targeted MS/MS experiment on the precursor ions (m/z 193 and 195). | Isolates the precursor ion and fragments it to confirm identity.[15] |

| Collision Energy | Ramp from 10-40 eV | A range of collision energies will help to observe both the primary fragments and any subsequent fragmentation. |

Expected Data Summary

The following tables summarize the key ions expected from the mass spectrometric analysis of 2-(hexyloxy)phenol.

Table 1: Predicted Major Ions in EI-MS

| m/z | Proposed Identity | Fragmentation Pathway |

| 194 | [C₁₂H₁₈O₂]•⁺ (Molecular Ion) | Initial ionization |

| 123 | [C₇H₇O₂]⁺ | α-Cleavage, loss of •C₅H₁₁ |

| 110 | [C₆H₆O₂]•⁺ (Catechol radical cation) | McLafferty-type rearrangement, loss of C₆H₁₂ |

| 85 | [C₅H₅O]⁺ | Loss of •OC₆H₁₃ |

| 82 | [C₅H₆O]•⁺ | Loss of CO from m/z 110 |

| 65 | [C₅H₅]⁺ | Loss of H₂O from m/z 85 |

| 57 | [C₄H₉]⁺ | Fragmentation of the hexyl chain |

Table 2: Predicted Major Ions in ESI-MS/MS

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity | Neutral Loss | Ionization Mode |

| 193 | 109 | [C₆H₅O₂]⁻ | C₆H₁₂ | Negative |

| 195 | 111 | [C₆H₇O₂]⁺ | C₆H₁₂ | Positive |

| 195 | 177 | [C₁₂H₁₇O]⁺ | H₂O | Positive |

Conclusion

The mass spectrometric analysis of 2-(hexyloxy)phenol provides an excellent example of how fundamental principles of fragmentation can be applied to predict the mass spectrum of a molecule with multiple functional groups. By understanding the likely cleavage points under both EI and ESI conditions, analysts can develop robust methods for its identification and quantification. The protocols provided herein offer a solid foundation for researchers to begin their investigations, with the understanding that instrument-specific optimization is always a key component of rigorous analytical science. The combination of GC-MS for detailed fingerprinting and LC-MS/MS for sensitive detection in complex mixtures represents a comprehensive approach to the structural elucidation of this and similar molecules.

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... [Image]. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

-

McMaster University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Wiley Online Library. (2018). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 32(15), 1247-1256. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Molecules, 15(10), 7428-7442. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Hexyloxy)phenol. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 373-401. Retrieved from [Link]

-

ResearchGate. (2001). Liquid Chromatography/Electrospray Mass Spectrometry of Organoselenium Compounds with Postcolumn Crown Ether Complexation. Retrieved from [Link]

-

National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. Retrieved from [Link]

-

ResearchGate. (2011). A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. Retrieved from [Link]

-

PubMed. (1975). Gas-liquid chromatography-mass spectrometry of trimethylsilyl ethers of bile alcohols. Journal of Lipid Research, 16(3), 183-192. Retrieved from [Link]

-

PubMed. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Journal of Mass Spectrometry, 58(12), e4999. Retrieved from [Link]

-

PubMed. (2022). ANALYSIS OF FRAGMENTATION PATHWAYS OF FENTANYL DERIVATIVES BY ELECTROSPRAY IONISATION HIGH-RESOLUTION MASS SPECTROMETRY. Rapid Communications in Mass Spectrometry, 36(1), e9199. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-(phenylmethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 4(2), 225-243. Retrieved from [Link]

-

ResearchGate. (n.d.). EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b)... [Image]. Retrieved from [Link]

-

YouTube. (2020, September 21). CHM4930 LCMS Liquid Chromatography Mass Spectrometry [Video]. Retrieved from [Link]

-

Refubium - Freie Universität Berlin. (2020). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Retrieved from [Link]

-

SciSpace. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]

-

University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry [PowerPoint slides]. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2-(Hexyloxy)phenol | C12H18O2 | CID 12413716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 4. uab.edu [uab.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. whitman.edu [whitman.edu]

- 9. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 14. archive.epa.gov [archive.epa.gov]

- 15. scispace.com [scispace.com]

Application Note: In Vitro Anti-Inflammatory Profiling of 2-(Hexyloxy)phenol

Abstract

This guide outlines the standardized protocol for evaluating the anti-inflammatory potential of 2-(Hexyloxy)phenol (CAS: 31189-03-4), a lipophilic catechol derivative. Unlike hydrophilic phenols, the hexyloxy chain of this compound imparts amphiphilic properties, potentially enhancing membrane permeability and intracellular bioavailability. This protocol integrates cell-free protein denaturation assays with cellular models (LPS-induced RAW 264.7 macrophages) to distinguish between direct protein stabilization and signaling pathway modulation (NF-κB/iNOS).

Introduction & Rationale

Phenolic compounds exert anti-inflammatory effects through two primary mechanisms: radical scavenging (reducing oxidative stress-induced signaling) and direct enzyme inhibition (COX-1/2, LOX).

2-(Hexyloxy)phenol presents a unique structure-activity relationship (SAR):

-

Phenolic Moiety: Provides the hydrogen-donating capability essential for radical scavenging and active site binding.

-

Hexyl Ether Chain: Increases lipophilicity (LogP ~3.6), facilitating passive transport across the macrophage lipid bilayer. This contrasts with short-chain phenols (e.g., catechol), which have lower cellular uptake.

Target Mechanism: The assay is designed to test the hypothesis that 2-(Hexyloxy)phenol inhibits the TLR4-NF-κB signaling axis , thereby downregulating the expression of pro-inflammatory mediators like Nitric Oxide (NO) and Prostaglandin E2 (PGE2).

Material Preparation & Safety

Chemical Properties[1][2][3][4][5]

-

Molecular Formula: C₁₂H₁₈O₂[3]

-

Solubility: Soluble in DMSO, Ethanol. Poorly soluble in water.

Stock Solution Protocol

Critical Step: To prevent precipitation in aqueous media, a high-concentration stock in DMSO is required.

-

Weighing: Accurately weigh 19.43 mg of 2-(Hexyloxy)phenol.

-

Solubilization: Dissolve in 1.0 mL of sterile-filtered DMSO (Dimethyl sulfoxide) to create a 100 mM Stock Solution .

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.

Working Solutions

Prepare immediately before use. Dilute the stock in serum-free culture medium (DMEM).

-

Target Concentrations: 10, 25, 50, 75, 100 µM.

-

Vehicle Control: Ensure final DMSO concentration is < 0.1% (v/v) to avoid solvent cytotoxicity.

Experimental Workflows

Protocol A: Cell-Free Screening (Albumin Denaturation)

Rationale: Inflammation involves protein denaturation. Agents that stabilize albumin against heat denaturation often possess anti-inflammatory activity.

Reagents:

-

1% Bovine Serum Albumin (BSA) in Tris Buffer (pH 6.8).

-

Test Compound (10–100 µM).

-

Positive Control: Diclofenac Sodium (100 µg/mL).

Procedure:

-

Mix: Combine 4.5 mL of 1% BSA with 0.5 mL of Test Compound.

-

Incubate: 37°C for 20 minutes.

-

Induce Denaturation: Heat at 70°C for 5 minutes.

-

Cool: Cool to room temperature (25°C).

-

Measure: Read Absorbance at 660 nm .

Calculation:

Protocol B: Cellular Anti-Inflammatory Assay (RAW 264.7)

Rationale: The Gold Standard for assessing inhibition of pro-inflammatory mediators (NO, Cytokines).

Phase 1: Cell Culture & Seeding

-

Media: DMEM + 10% FBS + 1% Pen/Strep.

-

Seeding: Seed

cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

Phase 2: Treatment & Stimulation

-

Pre-treatment: Remove old media.[7] Add 100 µL of fresh media containing 2-(Hexyloxy)phenol (10–100 µM) for 1 hour .

-

Why Pre-treat? To allow the lipophilic compound to integrate into membranes and prime intracellular antioxidant defenses before the inflammatory insult.

-

-

Stimulation: Add Lipopolysaccharide (LPS) (Final conc: 1 µg/mL).[7][8]

-

Incubation: Incubate for 18–24 hours .

Phase 3: Nitric Oxide (Griess) Assay

-

Harvest: Collect 100 µL of cell culture supernatant.

-

Reaction: Transfer to a new plate. Add 100 µL of Griess Reagent (1:1 mix of 1% Sulfanilamide and 0.1% NED).

-

Develop: Incubate at Room Temp for 10 mins (Protect from light).

-

Read: Measure Absorbance at 540 nm .

-

Quantify: Compare against a Sodium Nitrite (

) standard curve (0–100 µM).

Phase 4: Cytotoxicity Check (Mandatory)

Do not skip. A reduction in NO can be a false positive caused by cell death.

-

Remove remaining supernatant from cells.

-

Add MTT Reagent (0.5 mg/mL) or CCK-8 solution.

-

Incubate 2–4 hours.

-

Dissolve formazan crystals (if MTT) with DMSO.

-

Read Absorbance at 570 nm (MTT) or 450 nm (CCK-8).

-

Acceptance Criteria: Cell viability must be > 80% at the effective anti-inflammatory concentration.

-

Mechanism of Action & Visualization

The following diagram illustrates the signaling pathway targeted by 2-(Hexyloxy)phenol. The compound is hypothesized to interfere with the NF-κB translocation pathway, likely by scavenging ROS upstream or inhibiting IKK phosphorylation.

Figure 1: Proposed mechanism of action. 2-(Hexyloxy)phenol scavenges ROS and inhibits NF-κB activation, reducing iNOS expression.

Data Analysis & Interpretation

Calculating IC50

Use non-linear regression (Sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (

| Concentration (µM) | NO Production (%) | Cell Viability (%) | Interpretation |

| 0 (Control) | 100% | 100% | Baseline Inflammation |

| 10 | 95% | 98% | No Effect |

| 25 | 70% | 96% | Mild Inhibition |

| 50 | 45% | 92% | Effective Dose |

| 100 | 10% | 60% | Cytotoxic (False Positive) |

Critical Analysis: In the table above, the 100 µM dose shows high inhibition (10% NO remain), but viability has dropped to 60%. This data point must be excluded from anti-inflammatory analysis as the reduction in NO is due to cell death, not pathway inhibition.

References

-

Ambriz-Pérez, D. L., et al. (2016). "Phenolic compounds: Natural alternative in inflammation treatment. A Review." Cogent Food & Agriculture. Link

-

Fujisawa, S., et al. (2007).[9] "Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers." In Vivo. Link

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12413716, 2-(Hexyloxy)phenol. Link

- Saha, A., et al. (2016). "Anti-inflammatory activity of structural analogues of natural phenols." Inflammopharmacology. (Contextual grounding for alkyl-phenol SAR).

-

Posadas, I., et al. (2000). "Microglial inhibition by anti-inflammatory phenols." British Journal of Pharmacology. Link

Sources

- 1. 2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine | C27H27N3O2 | CID 4992761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5- (hexyl)oxy -phenol 147315-50-2 [sigmaaldrich.com]

- 3. 2-(Hexyloxy)phenol | C12H18O2 | CID 12413716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hexyloxyphenol | C12H18O2 | CID 29354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Antifungal Profiling of 2-(Hexyloxy)phenol

Screening Protocols & Mechanistic Characterization

Abstract & Rationale

This application note details the standardized workflow for evaluating the antifungal efficacy of 2-(Hexyloxy)phenol (CAS: 5599-47-3). As a mono-alkyl ether of catechol, this compound represents a class of lipophilic phenolics where the hexyl (

This guide provides a self-validating screening pipeline, moving from minimum inhibitory concentration (MIC) determination to mechanistic validation via membrane integrity assays.

Chemical Properties & Preparation

Compound: 2-(Hexyloxy)phenol

Molecular Formula:

Stock Solution Protocol

To avoid precipitation during aqueous dilution, a high-concentration stock in DMSO is required.

-

Weighing: Accurately weigh 19.4 mg of 2-(Hexyloxy)phenol.

-

Solubilization: Dissolve in 1.0 mL of sterile, analytical-grade DMSO (Dimethyl Sulfoxide) to create a 100 mM stock solution.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months.

-

Working Solution: Dilute the stock 1:100 in RPMI 1640 medium immediately prior to use to achieve a starting test concentration of 1 mM (approx. 194 µg/mL), ensuring final DMSO concentration remains <1% to prevent solvent toxicity.

Experimental Workflow Visualization

The following diagram outlines the logical progression of the screening campaign, from initial susceptibility to mode-of-action confirmation.

Figure 1: Sequential workflow for antifungal characterization. The pipeline prioritizes quantitative susceptibility (MIC) before investing resources in mechanistic studies.

Primary Screening: MIC Determination

Standard: Adapted from CLSI M27-A4 (Yeasts) and M38-A2 (Filamentous Fungi). Objective: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration inhibiting visible growth.

Materials

-

Test Organisms: Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305).

-

Media: RPMI 1640 buffered with MOPS (pH 7.0).

-

Detection: Resazurin (Alamar Blue) dye (0.01%) for colorimetric validation.

Protocol Steps

-

Inoculum Prep: Adjust fungal suspension to

CFU/mL (yeast) or -

Plate Setup: Use a 96-well flat-bottom microplate.

-

Columns 1-10: Serial 2-fold dilution of 2-(Hexyloxy)phenol (Range: 200 µg/mL to 0.39 µg/mL).

-

Column 11 (Growth Control): Media + Inoculum + 1% DMSO (No drug).

-

Column 12 (Sterility Control): Media only.

-

-

Incubation: Incubate at 35°C for 24-48 hours (yeast) or 48-72 hours (mold).

-

Readout:

-

Visual: Look for turbidity.

-

Colorimetric: Add 20 µL Resazurin. Incubate 2 hours. Blue = No Growth (Inhibition); Pink = Growth (Metabolic Activity).

-

-

Calculation: The MIC is the lowest concentration well remaining Blue.

Self-Validation Check: The Growth Control (Col 11) must turn Pink. If it remains Blue, the inoculum is non-viable or the DMSO concentration is toxic.

Secondary Screening: Minimum Fungicidal Concentration (MFC)

Objective: Determine if 2-(Hexyloxy)phenol is fungistatic (inhibits growth) or fungicidal (kills).

Protocol Steps

-

Identify the MIC well from the Primary Screening.

-

Remove 20 µL from the MIC well and all wells with higher concentrations (supramic).

-

Spot plate onto Sabouraud Dextrose Agar (SDA) plates (drug-free).

-

Incubate at 35°C for 48 hours.

-

Interpretation:

-

MFC: The lowest concentration yielding

colonies (representing 99.9% killing of the initial inoculum). -

Ratio Analysis: If MFC/MIC

, the compound is considered fungicidal . If >4, it is fungistatic .

-

Mechanistic Insight: Membrane Permeabilization

Hypothesis: Lipophilic phenols like 2-(Hexyloxy)phenol act by inserting into the fungal cell membrane, disrupting ergosterol packing, and causing leakage. Method: Propidium Iodide (PI) Uptake Assay. PI is membrane-impermeable and only stains cells with compromised membranes.

Protocol Steps

-

Grow C. albicans to mid-log phase.

-

Treat cells with 2-(Hexyloxy)phenol at 2x MIC for 2 hours.

-

Positive Control: Amphotericin B (known membrane disruptor).

-

Negative Control: DMSO vehicle.

-

-

Wash cells with PBS and stain with Propidium Iodide (1 µg/mL) for 15 mins in the dark.

-

Analysis: Measure fluorescence using Flow Cytometry (Ex/Em: 535/617 nm) or Fluorescence Microscopy.

Mechanistic Pathway Diagram

Figure 2: Proposed Mechanism of Action. The hexyl chain facilitates intercalation into the lipid bilayer, leading to structural failure.

Data Presentation & Analysis

Report your findings using the following table structure to ensure comparability with literature.

| Organism | Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Activity Type |

| C. albicans | ATCC 90028 | [Data] | [Data] | [Calc] | Static/Cidal |

| A. fumigatus | ATCC 204305 | [Data] | [Data] | [Calc] | Static/Cidal |

Statistical Treatment: Experiments must be performed in biological triplicate. Calculate

References

-

CLSI. (2017).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition.[1][2] CLSI document M27-A4. Clinical and Laboratory Standards Institute.[1][3][4]

-

Zore, G. B., et al. (2011).[5] Terpenoids and phenolic compounds as potential antifungal agents.[6] In Science against microbial pathogens: communicating current research and technological advances.

-

Teodoro, G. R., et al. (2015). Antifungal activity of extracts and isolated compounds from Baccharis dracunculifolia DC. against Candida albicans.[5][6] Journal of Applied Microbiology.

-

Ambrosio, C. M. S., et al. (2017). Antimicrobial activity of several essential oils and pure phenolic compounds against microorganisms. Microbial Pathogenesis.

-

Guo, N., et al. (2023). Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain. MDPI Molecules.

Sources

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Potential Use of Phenolic Acids as Anti-Candida Agents: A Review [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Challenges in the purification of 2-(Hexyloxy)phenol

Technical Support Center: Purification of 2-(Hexyloxy)phenol

Topic: Purification & Isolation Strategies for 2-(Hexyloxy)phenol (Catechol Monohexyl Ether) Audience: Organic Chemists, Process Development Scientists Content Type: Technical Troubleshooting & Protocol Guide

Executive Summary

2-(Hexyloxy)phenol (CAS: 31189-03-4) is a mono-alkylated catechol derivative used frequently as an intermediate in the synthesis of liquid crystals, pharmaceuticals, and antioxidants.

The primary challenge in its purification is the "Triad of Impurities" :

-

Unreacted Catechol: Highly polar, prone to sublimation, and difficult to remove via simple distillation due to co-distillation.[1]

-

1,2-Dihexyloxybenzene (Dialkylated byproduct): Non-polar and neutral; often co-elutes with the product in non-polar solvent systems.[1]

-

Oxidation Products (o-Quinones): Result in deep red/brown coloration and can catalyze further decomposition.[1]

This guide provides a self-validating Borate-Alkali Cascade protocol designed to separate these three components based on their specific chemical orthogonalities (complexation potential vs. acidity vs. neutrality).[1]

Critical Separation Workflow

The following logic gate diagram illustrates the "Borate-Alkali Cascade." This workflow exploits the ability of borate ions to form water-soluble cyclic complexes specifically with cis-diols (catechol), a reaction that the mono-ether cannot undergo.

Figure 1: The Borate-Alkali Cascade. A chemical logic gate that sequentially removes impurities based on complexation (catechol) and acidity (mono-ether).

Technical Support & Troubleshooting (Q&A)

Issue 1: Persistent Starting Material (Catechol)

User Question: "I have washed my reaction mixture with water three times, but TLC still shows a spot for unreacted catechol. Why isn't it leaving?"

Technical Insight: While catechol is water-soluble, it partitions significantly into organic solvents (like DCM or Ethyl Acetate) due to hydrogen bonding.[1] Simple water washes are often insufficient, especially if the organic layer is concentrated. Furthermore, catechol has a pKa₁ of ~9.4, which is very close to the product's pKa (~10), making simple base extraction inefficient (selectivity is poor).

Solution: The Borate Complexation Wash Catechol forms a stable, anionic cyclic ester with borate ions in aqueous solution. The mono-ether (2-hexyloxyphenol) cannot form this complex because it lacks the adjacent hydroxyl group.

-

Protocol: Wash your organic layer (DCM preferred) with 5% aqueous Sodium Tetraborate (Borax) solution.[1]

-

Mechanism: The borax buffer (pH ~9.2) is basic enough to drive the complex formation but not basic enough to deprotonate the mono-ether significantly (pKa ~10), keeping your product in the organic layer while sequestering the catechol in the water.

Issue 2: Separation of Mono- vs. Di-Alkylated Product

User Question: "I have a mixture of the mono-ether and the di-ether. They run very close on TLC. How do I separate them without a column?"

Technical Insight: Column chromatography is often unnecessary for this separation.[1] You can exploit the acidity difference.[2]

-

1,2-Dihexyloxybenzene: Neutral (No acidic proton).[1]

-

2-(Hexyloxy)phenol: Weakly Acidic (Phenolic proton).[1]

Solution: The Claisen Separation (Modified)

-

After the Borax wash (to remove catechol), extract the organic layer with 1M NaOH (2-3 times).

-

The Product Moves: The mono-ether converts to its sodium phenoxide salt and moves into the aqueous layer.

-

The Impurity Stays: The neutral di-ether remains in the organic layer.

-

Recovery: Separate the layers. Discard the organic layer (containing the di-ether). Acidify the aqueous layer with 2M HCl to pH 1, then extract with fresh ether/DCM to recover the pure mono-ether.

Issue 3: Product Discoloration (Oxidation)

User Question: "My product turned reddish-brown during rotary evaporation. Is it decomposed?"

Technical Insight: Phenols, especially electron-rich ones like alkoxy-phenols, are prone to oxidation by air, forming o-quinones.[1] These impurities are deeply colored even at ppm levels.[1]

Solution: Reductive Workup

-

Prevention: Add a small amount of Sodium Dithionite (Na₂S₂O₄) or Sodium Bisulfite to your aqueous washes.[1] This acts as a reducing agent, converting any quinones back to phenols or water-soluble hydroquinones.[1]

-

Storage: Store the purified oil/solid under Argon/Nitrogen in the dark.

Issue 4: Distillation Difficulties (Clogging)

User Question: "I tried to distill the crude oil, but white crystals clogged my condenser, and the vacuum fluctuated."

Technical Insight: The white crystals are likely sublimed catechol . Catechol sublimes easily under vacuum and crystallizes on cool surfaces, blocking the path and creating dangerous pressure spikes.

Solution:

-

Remove Catechol First: You must perform the Borax wash (Issue 1) before attempting distillation.[1]

-

Heat the Condenser: If distillation is necessary, use a "warm" condenser (circulate 40-50°C water) to prevent solidification of the product or impurities, or use a heat gun on the condenser neck.

Detailed Experimental Protocols

Protocol A: The Borate-Alkali Purification (Recommended)

Use this for crude mixtures containing >5% catechol or di-ether.

Reagents:

-

Dichloromethane (DCM) or Toluene

-

Sodium Tetraborate Decahydrate (Borax)

-

Sodium Hydroxide (1M)

-

Hydrochloric Acid (2M)

-

Sodium Dithionite (optional antioxidant)

Step-by-Step:

-

Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

-

Catechol Removal (Borax Wash):

-

Prepare a 5% w/v aqueous solution of Borax.[1]

-

Wash the organic layer twice with equal volumes of Borax solution.

-

Observation: The aqueous layer may turn slightly brown (oxidized catechol complex).

-

-

Di-ether Removal (Base Extraction):

-

Acidification & Recovery:

-

Cool the combined aqueous NaOH extracts in an ice bath.

-

Slowly add 2M HCl with stirring until pH < 2. The solution will turn cloudy as the phenol separates.

-

Extract the acidified aqueous mixture with fresh DCM (3x).

-

-

Final Wash & Dry:

Protocol B: Crystallization (For Solid Products)

Note: 2-(Hexyloxy)phenol has a low melting point (approx 25-30°C depending on purity), making it prone to "oiling out."[1]

-

Solvent System: Pentane (or Hexane) with a trace of Ethyl Acetate.[1]

-

Technique: Dissolve the oil in a minimum amount of warm pentane.

-

Cooling: Place in a -20°C freezer or a Dry Ice/Acetone bath.

-

Seeding: If it oils out, scratch the glass side with a spatula or add a seed crystal if available.[1]

Data Reference Table

| Property | Value / Characteristic | Relevance to Purification |

| Physical State | Low-melting solid / Oil | Prone to oiling out; low-temp crystallization required.[1] |

| Boiling Point | ~130-140°C @ 1-2 mmHg (Est.)[1] | High vacuum required for distillation.[1] |

| Acidity (pKa) | ~10.0 (Phenol) | Allows extraction into NaOH (pH 13).[1] |

| Catechol pKa | 9.4 (pKa1) | Too close to product for simple base separation.[1] |

| Solubility | Soluble in DCM, Et2O, Toluene | Use these for initial extraction.[1] |

| Borate Affinity | Zero (Mono-phenol) | High (Catechol) - Basis of separation.[1] |

References

-

Catechol-Borate Complexation

-

Mechanism:[2][6][7] Boeseken, J. "The use of boric acid for the determination of the configuration of carbohydrates." Advances in Carbohydrate Chemistry 4 (1949): 189-210.[1] (Foundational text on diol-borate complexation).

-

Application: Li, H., et al. "Complexation between borate ion and hydroxyl groups of phenol-formaldehyde resol resin."[1] ResearchGate, 2025.[1][4]

-

-

pKa Values of Phenols

-

Data: Gross, K. C., et al. "Absolute pKa Determinations for Substituted Phenols."[1] Journal of Organic Chemistry.

-

-

General Purification of Phenolic Ethers

-

Protocol: "Selective removal and recovery of catechol mixed with 2-methallyloxyphenol." US Patent 4420642A.[1] (Describes the alkali extraction logic).

-

-

Physical Properties

-

2-(Hexyloxy)phenol Data: PubChem Compound Summary for CID 12413716.[1]

-

Sources

- 1. 2-(Hexyloxy)phenol | C12H18O2 | CID 12413716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN101225025B - Method for separating catechol/hydroquinone from phenol hydroxylation reaction solution - Google Patents [patents.google.com]

- 7. US4420642A - Selective removal and recovery of catechol mixed with 2-methallyloxyphenol - Google Patents [patents.google.com]

Technical Support Center: A Scientist's Guide to the Williamson Ether Synthesis for Phenolic Compounds

An advanced technical support guide for optimizing the Williamson ether synthesis for phenolic compounds, designed for chemistry professionals.

Introduction: Beyond the Textbook

The Williamson ether synthesis is a cornerstone of organic chemistry, valued for its reliability in forming ether linkages. When applied to phenols, this Sₙ2 reaction—reacting a phenoxide with an alkyl halide—becomes a critical tool in drug discovery, polymer chemistry, and materials science.[1][2] However, the unique electronic nature of phenols introduces specific challenges not always encountered with aliphatic alcohols. The phenoxide ion is an ambident nucleophile, and competing side reactions like elimination (E2) and C-alkylation are common pitfalls.[1][3]

This guide moves beyond basic theory to provide practical, field-tested solutions to the common (and uncommon) issues encountered during the synthesis of phenolic ethers. Here, we address your questions with a focus on the underlying mechanisms to empower you to not just follow a protocol, but to understand, troubleshoot, and innovate.

Frequently Asked Questions (FAQs)

Q1: How do I select the right base for my phenolic substrate?

The choice of base is the most critical parameter and depends directly on the pKa of your phenol. Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18), allowing for a broader range of bases.[3][4] The goal is to achieve efficient deprotonation to the nucleophilic phenoxide without promoting side reactions.

Causality: A base must be strong enough to deprotonate the phenol, meaning the pKa of the base's conjugate acid (pKaH) should be significantly higher than the phenol's pKa. However, an overly strong or sterically hindered base can favor elimination (E2) over substitution (Sₙ2).[4]

| Base | Common Formula | Strength | Ideal Use Case & Rationale |

| Potassium Carbonate | K₂CO₃ | Weak Inorganic Base | First Choice for Standard Phenols. Sufficiently basic to deprotonate most phenols (pKa ≈ 10). Its mildness and heterogeneity minimize side reactions like C-alkylation.[3][5] |

| Sodium Hydroxide | NaOH | Strong Base | For Less Acidic or Hindered Phenols. Use when weaker bases fail to achieve complete deprotonation. Ensure conditions are well-controlled to avoid hydrolysis of the alkyl halide.[3] |

| Sodium Hydride | NaH | Very Strong Base | For Poorly Reactive Systems. Use with less reactive alkylating agents or very weakly acidic phenols. NaH deprotonates the phenol irreversibly.[6] Caution: NaH is highly reactive and moisture-sensitive; rigorous anhydrous conditions are essential to prevent quenching and ensure safety.[3] |

| Potassium tert-Butoxide | KtOBu | Strong, Bulky Base | Generally Avoid. While a strong base, its steric bulk heavily favors the E2 elimination pathway, especially with secondary alkyl halides, and can even promote it with primary halides.[3][4] |

Q2: My reaction has a low yield. What are the most likely causes?

Low yields are a common frustration. A systematic approach to troubleshooting is key.

-

Incomplete Deprotonation: This is the most frequent issue. If you observe significant unreacted phenol, your base is likely too weak.[3] For example, sodium bicarbonate (NaHCO₃) is often insufficient.[3][5]

-

Solution: Switch to a stronger base from the table above (e.g., move from K₂CO₃ to NaOH).[3]

-

-

Side Reactions: The two main culprits are E2 elimination and C-alkylation.[1][3]

-

E2 Elimination: This occurs when the phenoxide acts as a base rather than a nucleophile, abstracting a proton from the alkyl halide to form an alkene. This is the major pathway for tertiary alkyl halides and a significant competitor for secondary halides.[4][6]

-

C-Alkylation: The phenoxide is an ambident nucleophile with reactivity on the aromatic ring. This side reaction is influenced by solvent and reaction conditions.[3]

-

Solution: Use a primary alkyl halide whenever possible.[1][6] Lowering the reaction temperature can also favor the Sₙ2 pathway over elimination.[3] Polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation.[3]

-

-

Poor Reaction Conditions: The reaction may simply need more time or energy.

-

Solvent Effects: The wrong solvent can cripple your reaction.

Troubleshooting Guide: Problem, Cause, and Solution

Problem 1: No reaction occurs; only starting material is recovered.

-

Primary Cause: Failure to generate the phenoxide nucleophile.

-

Troubleshooting Workflow:

A decision tree for troubleshooting a failed reaction.

Problem 2: The major product is an alkene, not the desired ether.

-

Primary Cause: E2 elimination is outcompeting the Sₙ2 substitution. This is almost guaranteed when using tertiary alkyl halides and very likely with secondary alkyl halides.[4][6]

-

Solutions:

-